4-Methoxy-1-borylbenzene
Description
4-Methoxy-1-borylbenzene is an organoboron compound characterized by a benzene ring substituted with a methoxy group (-OCH₃) at the para position (C4) and a borane group (-B) at the ortho position (C1). This structure combines the electron-donating methoxy group with the Lewis acidic borane moiety, making it a valuable intermediate in cross-coupling reactions, such as Suzuki-Miyaura couplings, and in materials science for constructing boron-containing polymers or sensors . Its unique electronic and steric properties differentiate it from other methoxy-substituted benzene derivatives, particularly in terms of reactivity and coordination chemistry.
Properties
IUPAC Name |
(4-methoxyphenyl)borane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BO/c1-9-7-4-2-6(8)3-5-7/h2-5H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUWCCSZKDJGBDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
BC1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.96 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize 4-Methoxy-1-borylbenzene, we compare it structurally and functionally with analogous compounds, focusing on substituent effects, reactivity, and applications. Below is a detailed analysis supported by evidence from diverse sources:
Table 1: Structural and Functional Comparison of 4-Methoxy-1-borylbenzene and Related Compounds
Key Observations:
Substituent Effects on Reactivity :
- The borane group in 4-Methoxy-1-borylbenzene confers Lewis acidity, enabling catalytic applications absent in fluorine- or bromine-substituted analogs (e.g., 1-Fluoro-4-Methoxybenzene or 4-Bromo-2-methoxy derivatives) .
- Electron-donating groups (e.g., -OCH₃) stabilize the aromatic ring, while electron-withdrawing groups (e.g., -Br) in compounds like 4-Bromo-2-methoxy-1-(methoxymethoxy)benzene enhance electrophilic substitution reactivity .
Steric and Solubility Considerations: Bulky substituents, such as the methylsulfanyl group in 4-Methoxy-2-methyl-1-methylsulfanyl-benzene, increase steric hindrance and alter solubility compared to the planar borane group in 4-Methoxy-1-borylbenzene .
Applications in Synthesis :
- 4-Methoxy-1-borylbenzene’s borane group is critical for forming carbon-boron bonds in cross-coupling reactions, whereas brominated analogs (e.g., 4-Bromo-2-methoxy derivatives) are typically used in nucleophilic substitutions or as halogenated intermediates .
Research Findings and Limitations
- Synthetic Utility: Studies highlight 4-Methoxy-1-borylbenzene’s role in synthesizing boron-doped nanomaterials, leveraging its ability to coordinate with transition metals .
- Stability Challenges : Unlike fluorinated or brominated analogs, the borane group is prone to hydrolysis, requiring anhydrous conditions for handling .
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